molecular formula C15H15NO B11713019 N,N-dimethyl-1,2-dihydroacenaphthylene-5-carboxamide

N,N-dimethyl-1,2-dihydroacenaphthylene-5-carboxamide

Cat. No.: B11713019
M. Wt: 225.28 g/mol
InChI Key: KANMWOQGNYWIRL-UHFFFAOYSA-N
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Description

N,N-dimethyl-1,2-dihydroacenaphthylene-5-carboxamide is a chemical compound derived from acenaphthene, a polycyclic aromatic hydrocarbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-1,2-dihydroacenaphthylene-5-carboxamide typically involves the reaction of acenaphthene-5-carboxylic acid with N,N-dimethylamine. The reaction is carried out in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and a base like triethylamine in a solvent such as dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-1,2-dihydroacenaphthylene-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert it into more saturated derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the dimethylamine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxide derivatives, while reduction can produce more saturated amide derivatives.

Scientific Research Applications

N,N-dimethyl-1,2-dihydroacenaphthylene-5-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism by which N,N-dimethyl-1,2-dihydroacenaphthylene-5-carboxamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding. Further research is needed to elucidate the exact molecular mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

    Acenaphthene: The parent compound from which N,N-dimethyl-1,2-dihydroacenaphthylene-5-carboxamide is derived.

    Acenaphthylene: A related compound with similar structural features.

    Naphthalene: Another polycyclic aromatic hydrocarbon with comparable properties.

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of the dimethylamine group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications.

Properties

Molecular Formula

C15H15NO

Molecular Weight

225.28 g/mol

IUPAC Name

N,N-dimethyl-1,2-dihydroacenaphthylene-5-carboxamide

InChI

InChI=1S/C15H15NO/c1-16(2)15(17)13-9-8-11-7-6-10-4-3-5-12(13)14(10)11/h3-5,8-9H,6-7H2,1-2H3

InChI Key

KANMWOQGNYWIRL-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)C1=CC=C2CCC3=C2C1=CC=C3

Origin of Product

United States

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